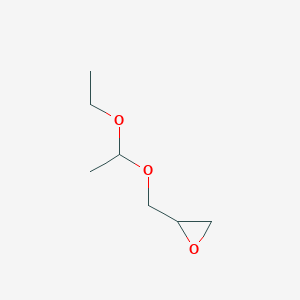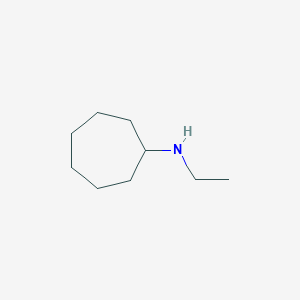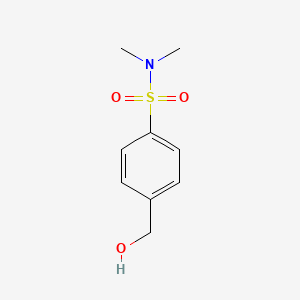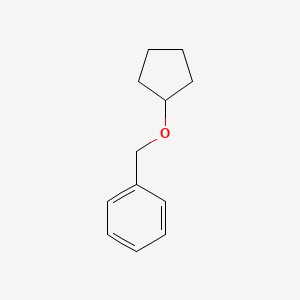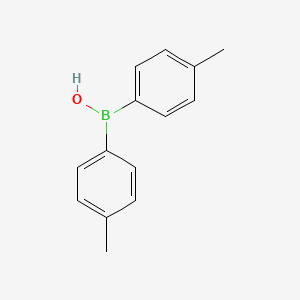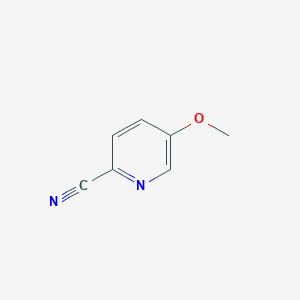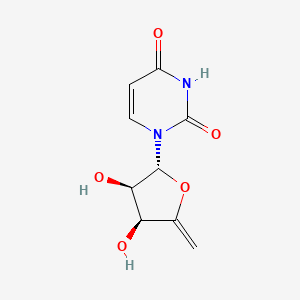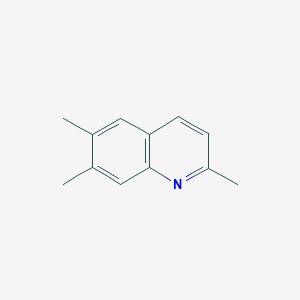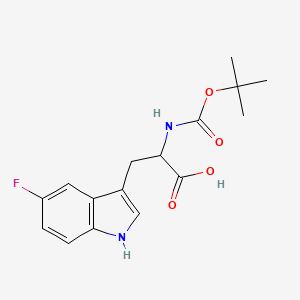
5-ホルミル-2-フロン酸メチル
概要
説明
Methyl 5-formylfuran-2-carboxylate is an organic compound with the molecular formula C7H6O4. It is a derivative of furan, characterized by a formyl group at the 5-position and a methyl ester group at the 2-position.
科学的研究の応用
作用機序
Target of Action
Methyl 5-formyl-2-furoate primarily targets the enzyme formamidopyrimidine-DNA glycosylase (Fpg) . This enzyme plays a crucial role in the DNA repair process, specifically in recognizing and removing damaged bases from DNA .
Mode of Action
Methyl 5-formyl-2-furoate interacts with its target, Fpg, by acting as a substrate . It is recognized by Fpg as a lesion resulting from oxidative damage to DNA . This interaction triggers the enzyme’s glycosylase activity, leading to the excision of the damaged base and the initiation of the base excision repair pathway .
Biochemical Pathways
The primary biochemical pathway affected by Methyl 5-formyl-2-furoate is the base excision repair pathway . This pathway is responsible for repairing small, non-helix-distorting base lesions from the genome. The action of Methyl 5-formyl-2-furoate leads to the removal of damaged bases, thereby preserving the integrity of the DNA and preventing mutations that could lead to diseases .
Result of Action
The action of Methyl 5-formyl-2-furoate contributes to the maintenance of genomic stability and the preservation of genetic information . By acting as a substrate for Fpg, it aids in the repair of DNA damage, particularly damage resulting from oxidative stress .
生化学分析
Biochemical Properties
Methyl 5-formyl-2-furoate plays a significant role in the process of DNA repair. It acts as a substrate for the enzyme formamidopyrimidine-DNA glycosylase (Fpg), which is responsible for recognizing and removing damaged bases from DNA. The interaction between methyl 5-formyl-2-furoate and Fpg is crucial for maintaining genomic stability and preserving genetic information . This compound is recognized by Fpg as a lesion resulting from oxidative damage to DNA, highlighting its importance in the cellular response to oxidative stress .
Cellular Effects
Methyl 5-formyl-2-furoate has notable effects on various types of cells and cellular processes. It contributes to the maintenance of genomic stability by participating in the base excision repair pathway. This pathway is essential for repairing oxidative DNA damage, thereby preventing mutations and maintaining cellular function . The ability of methyl 5-formyl-2-furoate to interact with DNA repair enzymes underscores its role in preserving the integrity of genetic information.
Molecular Mechanism
At the molecular level, methyl 5-formyl-2-furoate exerts its effects through its interaction with formamidopyrimidine-DNA glycosylase (Fpg). Upon recognition of methyl 5-formyl-2-furoate as a lesion, Fpg cleaves the glycosidic bond between the damaged base and the sugar-phosphate backbone of DNA. This cleavage initiates the base excision repair pathway, which is crucial for removing damaged bases and restoring DNA integrity . The binding interaction between methyl 5-formyl-2-furoate and Fpg is a key step in this repair process.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 5-formyl-2-furoate can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that methyl 5-formyl-2-furoate is recognized by Fpg as a lesion resulting from oxidative damage to DNA. Upon recognition, Fpg cleaves the glycosidic bond, initiating the base excision repair pathway . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that methyl 5-formyl-2-furoate plays a consistent role in maintaining genomic stability.
Dosage Effects in Animal Models
The effects of methyl 5-formyl-2-furoate can vary with different dosages in animal models. Studies have indicated that at certain dosages, this compound effectively participates in DNA repair processes without causing adverse effects. At higher doses, there may be potential toxic or adverse effects. It is crucial to determine the optimal dosage to balance efficacy and safety in biochemical applications .
Metabolic Pathways
Methyl 5-formyl-2-furoate is involved in metabolic pathways related to DNA repair. It interacts with the enzyme formamidopyrimidine-DNA glycosylase (Fpg), which recognizes and processes this compound as a lesion resulting from oxidative damage. The interaction between methyl 5-formyl-2-furoate and Fpg is a critical step in the base excision repair pathway, highlighting its role in maintaining genomic stability .
Transport and Distribution
Within cells and tissues, methyl 5-formyl-2-furoate is transported and distributed to sites where DNA repair is needed. The compound’s interaction with formamidopyrimidine-DNA glycosylase (Fpg) ensures its localization to damaged DNA sites. This targeted distribution is essential for the efficient repair of oxidative DNA damage and the maintenance of genomic stability .
Subcellular Localization
Methyl 5-formyl-2-furoate is localized to the nucleus, where it interacts with DNA repair enzymes such as formamidopyrimidine-DNA glycosylase (Fpg). This subcellular localization is crucial for its role in the base excision repair pathway. The compound’s ability to target specific compartments within the cell ensures its effective participation in DNA repair processes .
準備方法
Synthetic Routes and Reaction Conditions: Methyl 5-formylfuran-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 5-formyl-2-furoic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl 5-formyl-2-furoate often involves the catalytic oxidation of 5-hydroxymethylfurfural (HMF). This process utilizes a suitable catalyst and controlled reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions: Methyl 5-formylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: 5-carboxy-2-furoic acid.
Reduction: 5-hydroxymethyl-2-furoate.
Substitution: Halogenated or nitrated derivatives of methyl 5-formyl-2-furoate.
類似化合物との比較
Methyl 5-methyl-2-furoate: This compound has a methyl group at the 5-position instead of a formyl group.
Methyl 2-furoate: Lacks the formyl group, resulting in distinct chemical properties and uses.
Uniqueness: Methyl 5-formylfuran-2-carboxylate is unique due to its combination of a formyl group and a methyl ester group on the furan ring. This structural arrangement imparts specific reactivity patterns and makes it suitable for applications in DNA repair and organic synthesis .
特性
IUPAC Name |
methyl 5-formylfuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c1-10-7(9)6-3-2-5(4-8)11-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPOOUQFAUOHHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00484260 | |
| Record name | Methyl 5-formyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5904-71-2 | |
| Record name | Methyl 5-formyl-2-furoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00484260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 5-formylfuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
